Bienvenue dans la boutique en ligne BenchChem!

3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Medicinal chemistry Drug design Physicochemical profiling

This 6,7-dimethoxyquinazoline-2,4-dione scaffold is precisely substituted at N3 with a 2-fluorophenyl group, creating unique electronic and steric properties distinct from α₁-blocker intermediates. The ortho-fluorine atom increases lipophilicity (ΔClogP ~+0.3–0.5) and metabolic stability, making it an essential matched molecular pair (MMP) probe for quantifying fluorination effects on logP, microsomal half-life, and CYP inhibition. Supplied at ≥98% purity for medicinal chemistry and in vitro pharmacology—order now to advance your SAR and GPCR target engagement studies.

Molecular Formula C16H13FN2O4
Molecular Weight 316.28 g/mol
Cat. No. B5664211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Molecular FormulaC16H13FN2O4
Molecular Weight316.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3F)OC
InChIInChI=1S/C16H13FN2O4/c1-22-13-7-9-11(8-14(13)23-2)18-16(21)19(15(9)20)12-6-4-3-5-10(12)17/h3-8H,1-2H3,(H,18,21)
InChIKeyYIOFCULQHIXRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 522660-03-3): Core Scaffold Identity and Procurement Context


3-(2-Fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CAS 522660-03-3; molecular formula C₁₆H₁₃FN₂O₄; MW 316.28) is a synthetic quinazoline-2,4-dione derivative bearing electron-donating 6,7-dimethoxy groups and an N3-(2-fluorophenyl) substituent . The quinazoline-2,4-dione scaffold is pharmacologically privileged: the unsubstituted 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core (CAS 28888-44-0) serves as a key intermediate in the manufacture of clinically approved α₁-adrenergic blockers including prazosin, doxazosin, terazosin, and alfuzosin [1]. The N3-aryl substitution on this scaffold distinguishes the target compound from those antihypertensive intermediates and redirects its pharmacological profile toward receptor modulation applications, notably as a potential cannabinoid CB2 receptor ligand scaffold, as demonstrated by structurally related quinazoline-2,4-diones that exhibit nanomolar CB2 agonist activity [2]. The compound is supplied primarily as a research-grade chemical (typical purity ≥95%) for in vitro pharmacological studies and medicinal chemistry campaigns.

Why 3-(2-Fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Common In-Class Analogs


Substituting the target compound with the unsubstituted 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione core or alternative N3-substituted derivatives introduces scientifically consequential changes in at least three dimensions. First, the N3-(2-fluorophenyl) group confers specific electronic and steric properties that differ markedly from the N3-unsubstituted or N3-alkyl variants used as α₁-blocker intermediates [1]. Second, the ortho-fluorine atom on the phenyl ring alters both lipophilicity (ClogP shift of approximately +0.3 to +0.5 versus the non-fluorinated 3-phenyl analog) and metabolic stability through oxidative defluorination resistance, directly impacting membrane permeability and hepatic clearance potential [2]. Third, the 6,7-dimethoxy substitution pattern on the quinazoline core is critical for target engagement: SAR studies on quinazoline-2,4-diones have established that replacing a 5-methyl or 8-methyl group with a methoxy group can cause a dramatic (>10-fold) reduction in CB2 agonist potency, underscoring that the electronic character of the 6,7-positions fundamentally modulates receptor pharmacology [3]. These interdependent structural features mean that generic in-class substitution risks altering both the pharmacodynamic target profile and the pharmacokinetic handling of the molecule.

3-(2-Fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Quantitative Differentiation Evidence for Procurement Decisions


Ortho-Fluorine Substitution Enhances Lipophilicity and Metabolic Stability Versus Non-Fluorinated 3-Phenyl Analog

The presence of an ortho-fluorine on the N3-phenyl ring of 3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione provides a calculable lipophilicity advantage over the non-fluorinated 3-phenyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CHEBI:123212). Based on the Hansch-Leo aromatic fluorine π constant (+0.14 for F substituent), the predicted ClogP of the target compound exceeds that of the 3-phenyl analog by approximately 0.2–0.4 log units, translating to an estimated 1.6–2.5× increase in octanol-water partition coefficient [1]. Additionally, the ortho-fluorine creates a metabolic soft spot that is paradoxically more resistant to CYP450-mediated oxidative metabolism than the corresponding C–H bond in the non-fluorinated analog, due to the electron-withdrawing inductive effect of fluorine that deactivates the adjacent carbon toward oxidation [2]. This dual lipophilicity/metabolic advantage has been quantitatively demonstrated across multiple fluorinated vs. non-fluorinated matched molecular pair analyses in the medicinal chemistry literature.

Medicinal chemistry Drug design Physicochemical profiling

N3-Aryl Quinazoline-2,4-dione Core Diverges from 4-Aminoquinazoline EGFR/VEGFR Inhibitors in Kinase Selectivity Profile

The quinazoline-2,4(1H,3H)-dione scaffold of the target compound represents a fundamentally distinct pharmacophore from the more extensively studied 4-amino-6,7-dimethoxyquinazolines (e.g., N-(2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, which inhibits EGFR with an IC₅₀ of 2.70 μM) [1]. The 2,4-dione oxidation state eliminates the 4-amino hydrogen-bond donor/acceptor geometry that is critical for Type I kinase inhibitor binding in the ATP pocket, redirecting the scaffold toward alternative targets such as G protein-coupled receptors (CB2) or non-kinase enzymes [2]. In a direct structural comparison, the 4-aminoquinazoline ZM 306416 (N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) inhibits VEGFR1 and Src with IC₅₀ values of 0.33 μM each, whereas the quinazoline-2,4-dione series containing N3-aryl substitution (as in the target compound) has been demonstrated to act as CB2 agonists with EC₅₀ values in the low nanomolar range for optimized analogs, indicating a complete shift in primary pharmacology .

Kinase inhibitor selectivity Cancer pharmacology Scaffold hopping

6,7-Dimethoxy Substitution Pattern Distinct from 5/8-Monosubstituted Quinazoline-2,4-diones in CB2 Agonist Potency

Published SAR data for quinazoline-2,4(1H,3H)-diones as CB2 agonists reveals that the position and electronic nature of substituents on the benzo-fused ring profoundly affect receptor activation potency. In the systematic study by Han et al. (2017), compound 8 (R1 = n-pentyl, R2 = 5-methyl) exhibited a CB2 agonist EC₅₀ of 2.10 nM with an Emax of 98% and a CB2/CB1 selectivity index >47,600 [1]. Critically, when the 5-methyl group was replaced with a 5-methoxy substituent (compound 25), CB2 agonist potency decreased dramatically to an EC₅₀ >10,000 nM (>4,700-fold reduction), demonstrating that methoxy substitution at certain positions on the quinazoline core can be detrimental to CB2 activity. The target compound, bearing 6,7-dimethoxy substitution rather than the 5-methyl/8-methyl pattern present in the most potent CB2 agonists, is therefore predicted to exhibit a distinct potency and efficacy profile at CB2. However, the 6,7-dimethoxy configuration also differentiates this compound from the inactive 5-methoxy analog, as the electronic environment at positions 6 and 7 is non-equivalent to that at position 5 or 8 due to differing contributions to the HOMO/LUMO of the quinazoline ring system [2].

Cannabinoid receptor SAR GPCR agonist design

Spectroscopic Identity Verified by ¹H NMR: Ortho-Fluorophenyl Coupling Pattern Provides Unambiguous Structural Confirmation Distinct from Non-Fluorinated Analogs

The compound's identity has been experimentally confirmed by ¹H NMR spectroscopy and deposited in the SpectraBase spectral database (Compound ID: DcJx4Dz7wF9) [1]. The presence of the ortho-fluorine on the N3-phenyl ring generates a characteristic ¹H-¹⁹F coupling pattern in the aromatic region (typical ³JHF ≈ 8–12 Hz and ⁴JHF ≈ 4–8 Hz) that is absent in the non-fluorinated 3-phenyl analog. This spectroscopic fingerprint provides unambiguous differentiation from the 3-phenyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione comparator, which lacks the ¹⁹F-coupled signal splitting pattern. Additionally, the two methoxy singlets (6H total, δ ~3.8–4.0 ppm) confirm the presence of the 6,7-dimethoxy groups, while the N1-H and N3-substitution pattern is reflected in the absence of an N3-H signal and the presence of the characteristic quinazoline-2,4-dione NH resonance . This level of spectroscopic characterization enables procurement quality verification that is impossible with only physical property descriptors (melting point, solubility).

Analytical chemistry Quality control Structural verification

Recommended Application Scenarios for 3-(2-Fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Cannabinoid CB2 Receptor SAR Probe: Mapping Electronic Tolerance at the 6,7-Positions of Quinazoline-2,4-diones

The compound serves as a structurally defined SAR probe for investigating how 6,7-dimethoxy substitution modulates CB2 receptor agonist activity relative to the established 5-methyl and 5-methoxy SAR benchmarks documented by Han et al. (2017) [1]. In that study, 5-methoxy substitution (compound 25) caused a >4,700-fold reduction in CB2 agonist potency compared to 5-methyl (compound 8, EC₅₀ = 2.10 nM). The target compound's 6,7-dimethoxy configuration offers an electronically distinct probe that can help deconvolute whether the detrimental effect of methoxy groups is position-specific (favoring 5/8 over 6/7) or general to electron-donating substituents on the quinazoline core. This application is supported by the class-level SAR inference established in Evidence Item 2 of Section 3.

Fluorinated Analog Comparator in Matched Molecular Pair Analysis for Metabolic Stability Optimization

The ortho-fluorine atom on the N3-phenyl ring enables direct matched molecular pair (MMP) comparison with the non-fluorinated 3-phenyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (CHEBI:123212) [2]. Medicinal chemistry teams can use this compound pair to quantify the impact of ortho-fluorination on experimental logP, microsomal stability (e.g., human liver microsome t₁/₂), and CYP inhibition profiles. This application is grounded in the physicochemical differentiation evidence presented in Evidence Item 1 of Section 3, which identifies a predicted ΔClogP of +0.2 to +0.4 and qualitatively superior metabolic stability for the fluorinated analog.

Negative Control for 4-Aminoquinazoline Kinase Inhibitor Selectivity Profiling

Because the quinazoline-2,4-dione scaffold lacks the 4-amino hydrogen-bond donor/acceptor motif essential for Type I kinase inhibition, this compound can serve as a scaffold-specificity control in kinase inhibitor screening panels [3]. When run alongside established 4-aminoquinazoline kinase inhibitors such as ZM 306416 (VEGFR1/Src IC₅₀ = 0.33 μM) and N-(2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (EGFR IC₅₀ = 2.70 μM), the target compound is expected to show negligible kinase inhibition, confirming that any observed cellular activity arises from engagement of non-kinase targets (e.g., GPCRs). This application is supported by the class-level inference in Evidence Item 2 of Section 3.

Reference Standard for Spectroscopic Identification in Compound Library Quality Control

The availability of a deposited ¹H NMR spectrum in the SpectraBase database (Compound ID DcJx4Dz7wF9) enables the compound to function as a reference standard for identity verification during compound library management [4]. The characteristic ¹H-¹⁹F coupling pattern provides an unambiguous spectroscopic signature that distinguishes this compound from closely related non-fluorinated analogs that may be physically co-stored or co-shipped. This application is supported by the spectroscopic evidence in Evidence Item 3 of Section 3.

Quote Request

Request a Quote for 3-(2-fluorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.